molecular formula C10H11BrO3 B1370404 5-Bromo-2-ethoxy-4-methylbenzoic acid

5-Bromo-2-ethoxy-4-methylbenzoic acid

Cat. No.: B1370404
M. Wt: 259.1 g/mol
InChI Key: YIYGDNHLZVDYIB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-methylbenzoic acid (CAS: 90326-61-7; Molecular Formula: C₁₀H₁₁BrO₃; Molecular Weight: 259.11 g/mol) is a substituted benzoic acid derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the benzene ring . This compound is utilized in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structural motifs—halogen, alkoxy, and alkyl substituents—impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

IUPAC Name

5-bromo-2-ethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-4-6(2)8(11)5-7(9)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

YIYGDNHLZVDYIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy Groups

A critical structural distinction lies in the alkoxy substituent at position 2. Replacing the ethoxy group with methoxy (5-bromo-2-methoxy-4-methylbenzoic acid, CAS: 90326-61-7) reduces steric bulk and slightly lowers molecular weight (253.10 g/mol vs. 259.11 g/mol). This substitution alters solubility and reactivity; methoxy derivatives generally exhibit higher polarity, enhancing aqueous solubility, while ethoxy groups may improve lipophilicity for membrane penetration in biological systems .

Halogen Substituent Position and Identity

  • 5-Bromo-4-chloro-2-methoxybenzoic acid : Substituting the methyl group at position 4 with chlorine introduces electronegativity, increasing acidity (pKa ~2.8 vs. ~3.5 for methyl-substituted analogs). This compound’s synthesis involves bromination of 4-chlorosalicylic acid, yielding a 9:1 product-to-debrominated byproduct ratio .
  • 5-Bromo-2,3-dimethylbenzoic acid (CAS: 5613-27-4): Dual methyl groups at positions 2 and 3 create steric hindrance, reducing reactivity in esterification or coupling reactions compared to mono-methyl derivatives .

Ester Derivatives

Esterification of the carboxylic acid group modifies physicochemical properties:

  • Methyl ester (C₁₁H₁₃BrO₃; MW: 273.13 g/mol) : Enhances volatility and reduces polarity, facilitating chromatographic purification .
  • Ethyl ester (C₁₂H₁₅BrO₃; MW: 287.16 g/mol) : Further increases lipophilicity, making it suitable for prodrug designs .

Amino-Substituted Analogs

2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) introduces an amino group at position 2, significantly altering electronic properties. The amino group participates in hydrogen bonding and conjugation, increasing UV absorption (λmax ~280 nm) and enhancing metal-chelating capacity .

Bulky Substituents

5-Bromo-4-tert-butyl-2-methoxybenzoic acid incorporates a tert-butyl group at position 4, drastically increasing steric bulk. This reduces solubility in polar solvents but improves thermal stability (decomposition temperature >200°C) .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-2-ethoxy-4-methylbenzoic acid 90326-61-7 C₁₀H₁₁BrO₃ 259.11 Br (C5), OEt (C2), Me (C4)
5-Bromo-2-methoxy-4-methylbenzoic acid 90326-61-7 C₉H₉BrO₃ 253.10 Br (C5), OMe (C2), Me (C4)
5-Bromo-4-chloro-2-methoxybenzoic acid - C₈H₆BrClO₃ 265.49 Br (C5), Cl (C4), OMe (C2)
Methyl ester derivative 39503-58-7 C₁₁H₁₃BrO₃ 273.13 COOMe (C1)
Ethyl ester derivative 474554-06-8 C₁₂H₁₅BrO₃ 287.16 COOEt (C1)

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